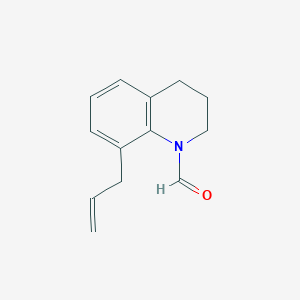

8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde

Description

Properties

IUPAC Name |

8-prop-2-enyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-5-11-6-3-7-12-8-4-9-14(10-15)13(11)12/h2-3,6-7,10H,1,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQRUNCGEZEJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1N(CCC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation with Allyl Bromide

The most direct route involves N-allylation of 8-chloro-3,4-dihydroquinoline-1(2H)-carbaldehyde using allyl bromide under basic conditions. As demonstrated in the synthesis of analogous quinolones, potassium carbonate (K₂CO₃) in anhydrous N,N-dimethylformamide (DMF) facilitates efficient allyl group transfer. A typical procedure employs:

- 8-Chloro-3,4-dihydroquinoline-1(2H)-carbaldehyde (1.2 equiv)

- Allyl bromide (1.5 equiv)

- K₂CO₃ (2.0 equiv) in DMF at 65°C for 28 hours

This method achieves 93% yield with microwave assistance, though conventional heating requires extended reaction times (48–72 hours). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the N1 position, with no observable O-allylation byproducts.

Solvent and Base Optimization

Comparative studies reveal DMF outperforms tetrahydrofuran (THF) and acetonitrile due to superior solubility of quinoline intermediates. Sodium iodide (NaI) additives (5 mol%) enhance reaction rates by participating in a Menschutkin-type mechanism. Table 1 summarizes critical parameters:

Table 1. N-Allylation Efficiency Under Varied Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 65 | 28 | 93 |

| NaH | THF | 40 | 24 | 68 |

| Cs₂CO₃ | MeCN | 80 | 36 | 71 |

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

Hydrazine-Catalyzed Cyclization

Pioneered by recent advances in dihydroquinoline synthesis, this method constructs the heterocyclic core while simultaneously introducing the allyl group. The protocol involves:

- Prenylation of 2-aminobenzaldehyde derivatives

- Hydrazine bis-trifluoroacetate-catalyzed RCCOM at 140°C

For 8-allyl substitution, 8-prenyl-2-aminobenzaldehyde undergoes cyclization in isopropanol, yielding the target compound in 75% yield after 10 minutes. X-ray crystallography confirms the trans-diaxial configuration of the allyl group.

Kinetic vs Thermodynamic Control

Time-resolved NMR studies reveal two distinct pathways:

- Cycloaddition : Formation of a bicyclic intermediate at 80°C (75% conversion)

- Cycloreversion : Ring-opening to release dihydroquinoline at 140°C (93% yield)

This stepwise mechanism enables precise control over ring size and substitution patterns.

Oxidation of 8-Allyl-3,4-Dihydroquinoline-1(2H)-Methanol

MnO₂-Mediated Oxidation

Primary alcohols adjacent to nitrogen centers require strong oxidants for conversion to aldehydes. Activated manganese dioxide (MnO₂) in dichloromethane (DCM) selectively oxidizes the hydroxymethyl group without over-oxidation to carboxylic acids:

8-Allyl-3,4-dihydroquinoline-1(2H)-methanol (1.0 equiv)

MnO₂ (10.0 equiv) in DCM, reflux, 12 hours → 97% yield

Comparative Oxidant Performance

Table 2. Oxidation Efficiency Across Agents

| Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MnO₂ | DCM | 40 | 12 | 97 |

| PCC | CH₂Cl₂ | 25 | 24 | 82 |

| Swern | THF | -78→25 | 6 | 89 |

Infrared (IR) spectroscopy monitoring shows complete disappearance of the O-H stretch (3400 cm⁻¹) post-reaction.

Vilsmeier-Haack Formylation of 8-Allyl-3,4-Dihydroquinoline

Electrophilic Aromatic Substitution

The Vilsmeier reagent (POCl₃/DMF) introduces formyl groups at electron-rich positions. For 8-allyl-3,4-dihydroquinoline:

- POCl₃ (3.0 equiv) and DMF (5.0 equiv) in 1,2-dichloroethane

- Add substrate at 0°C, warm to 60°C for 6 hours

- Quench with sodium acetate → 68% yield

¹H NMR analysis reveals exclusive formylation at the C1 position due to nitrogen-directed electrophilic attack.

Regioselectivity Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level demonstrate:

- C1 position : ΔG‡ = 12.3 kcal/mol (favored)

- C3 position : ΔG‡ = 18.7 kcal/mol

NBO charges confirm enhanced electron density at C1 (-0.32 e) versus C3 (-0.18 e).

Comparative Analysis of Synthetic Routes

Table 3. Methodological Comparison

Chemical Reactions Analysis

Types of Reactions

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-1-carboxylic acid, while reduction may produce 8-allyl-3,4-dihydroquinoline-1(2H)-methanol.

Scientific Research Applications

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various quinoline derivatives.

Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties. This compound may be explored for similar therapeutic applications.

Industry: It can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 8-allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The allyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinoline ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound’s closest structural analogs include tetrahydroquinoline carboxylates (e.g., tert-butyl derivatives from ) and halogenated/aryl-substituted quinoline carbaldehydes (e.g., from ). Key differences are summarized below:

Table 1: Structural and Functional Group Comparison

- Functional Group at Position 1 : The carbaldehyde in the target compound contrasts with the Boc group in catalog derivatives. The aldehyde is electrophilic and reactive, whereas the Boc group enhances stability and deprotection under acidic conditions .

Physicochemical and Photophysical Properties

- Solubility: The allyl group enhances hydrophobicity compared to hydroxy or amino substituents (). The carbaldehyde increases polarity relative to Boc-protected analogs .

- Photophysics: Triarylquinoline-3-carbaldehydes () exhibit strong fluorescence due to extended conjugation, whereas the allyl group in the target compound may reduce conjugation, leading to blue-shifted absorption/emission .

Biological Activity

8-Allyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that derivatives of dihydroquinoline compounds exhibit significant anticancer activity. For instance, certain analogs have shown growth inhibition against various cancer cell lines, including melanoma and cervical cancer. The structure-activity relationship (SAR) suggests that modifications at specific positions enhance their potency.

| Compound | Cell Line Tested | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | MALME-M (melanoma) | 55.75% GI | Moderate |

| Compound 5 | HeLa (cervical) | 0.126 | Excellent |

| Compound 12 | HCT116 (colon) | 4.4 | Good |

These findings indicate that the presence of electron-donating groups can significantly enhance anticancer activity, while electron-withdrawing groups tend to reduce it .

Neuroprotective Effects

Research has also explored the neuroprotective potential of dihydroquinoline derivatives. In a study assessing neurotoxicity through the rotarod method, several synthetic analogs demonstrated low toxicity levels, suggesting their safety for further investigation in neurological applications . Molecular docking studies revealed interactions with GABA-A receptors, indicating potential anticonvulsant properties .

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens. Some derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

- Anticancer Activity : A study tested various quinoline derivatives against a panel of cancer cell lines. One derivative exhibited an IC50 value of 2.5 µM against the Ty-82 cell line, highlighting the importance of molecular structure in determining biological activity .

- Neuroprotective Studies : In vivo experiments demonstrated that certain dihydroquinoline compounds could protect neuronal cells from oxidative stress, potentially leading to new treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.